molecular formula C13H17N5O2 B2668207 N-(3-(1H-imidazol-1-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1428347-52-7

N-(3-(1H-imidazol-1-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

カタログ番号: B2668207
CAS番号: 1428347-52-7
分子量: 275.312
InChIキー: HJRHVGSMZSSQOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(1H-Imidazol-1-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a synthetic small molecule featuring a complex heterocyclic architecture, which may offer significant potential for pharmacological investigation. The core structure incorporates a fused pyrazolo[5,1-b][1,3]oxazine system, a dihydrooxazine ring that can contribute to metabolic stability and influence the molecule's overall conformation. This core is functionalized with a carboxamide linker attached to a 3-(1H-imidazol-1-yl)propyl side chain. The imidazole ring is a prominent pharmacophore in medicinal chemistry, known for its ability to participate in hydrogen bonding and coordinate with metal ions, often being a key feature in inhibitors for various enzymes. Compounds with similar structural motifs, particularly the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide scaffold, have been identified in patent literature as inhibitors of phosphodiesterase 4B (PDE4B) isoforms. PDE4B is a recognized therapeutic target for a range of disorders, including chronic obstructive pulmonary disease (COPD), Parkinson's disease, multiple sclerosis, and anxiety disorders. Consequently, this compound may serve as a valuable chemical probe for researching PDE-mediated pathways. The presence of the imidazole-containing side chain could potentially modulate the compound's solubility, bioavailability, and interaction with specific biological targets, making it a versatile candidate for structure-activity relationship (SAR) studies. Researchers are encouraged to investigate its full mechanistic profile, pharmacokinetic properties, and efficacy in relevant biological models. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

N-(3-imidazol-1-ylpropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c19-13(15-3-1-5-17-7-4-14-10-17)11-9-12-18(16-11)6-2-8-20-12/h4,7,9-10H,1-3,5-6,8H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRHVGSMZSSQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NCCCN3C=CN=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multiple steps:

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.

    Preparation of the Pyrazolo[5,1-b][1,3]oxazine Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Coupling Reaction: The final step involves coupling the imidazole derivative with the pyrazolo[5,1-b][1,3]oxazine derivative using a suitable coupling agent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.

    Reduction: Reduction reactions can occur at various sites, potentially altering the electronic properties of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the imidazole and pyrazolo[5,1-b][1,3]oxazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

科学的研究の応用

N-(3-(1H-imidazol-1-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyrazolo[5,1-b][1,3]oxazine moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

類似化合物との比較

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituent(s) Reported Activity Reference
Target Compound Pyrazolo-oxazine carboxamide 3-(Imidazol-1-yl)propyl Not explicitly stated
N-(3-(1H-Imidazol-1-yl)propyl)-4-nitrobenzamide (Compound 8, ) Benzamide 4-Nitrobenzoyl Carbonic anhydrase inhibition
3-(4-Cyano-5-fluoro-2-methylphenyl)-N-cyclopropyl-6-fluoro-pyrazolo-oxazine-2-carboxamide Pyrazolo-oxazine carboxamide 4-Cyano-5-fluoro-2-methylphenyl PDE4C inhibition (IC50 = 108 nM)
N-(3-(1H-Imidazol-1-yl)propyl)-4-aminobenzamide (Compound 5, ) Benzamide 4-Aminobenzoyl Intermediate for cobalt complexes

Enzyme Inhibition Potential

  • Carbonic Anhydrase (CA) : Imidazole-containing benzamides () are established CA inhibitors, with substituents like nitro or trifluoromethyl modulating potency. The target compound’s imidazole-propyl chain may enhance CA binding via metal coordination .
  • Phosphodiesterase 4C (PDE4C): Pyrazolo-oxazine carboxamides in show IC50 values as low as 108 nM, with electron-withdrawing groups (e.g., cyano, fluoro) improving activity. The target compound’s imidazole group may reduce PDE4C affinity due to steric bulk but could confer selectivity for other isoforms .

Antitumor Activity

The target compound’s hybrid structure may synergize mechanisms, such as CA-mediated pH regulation and PDE4C-driven cAMP modulation.

生物活性

N-(3-(1H-imidazol-1-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a complex organic compound notable for its potential biological activities. This compound features both imidazole and pyrazolo[5,1-b][1,3]oxazine moieties, which are known to interact with various biological targets. The following sections will explore its synthesis, biological mechanisms, activity profiles, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Moiety : The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.
  • Preparation of the Pyrazolo[5,1-b][1,3]oxazine Core : This involves cyclization of appropriate precursors under controlled conditions.
  • Coupling Reaction : The final step includes coupling the imidazole derivative with the pyrazolo[5,1-b][1,3]oxazine derivative using a suitable coupling agent such as carbodiimide .

The biological activity of N-(3-(1H-imidazol-1-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity.
  • Receptor Binding : The compound may bind to various receptors, modulating signaling pathways that influence cellular responses .

Biological Activity Profiles

The biological activities of this compound have been investigated in various studies:

Activity Type Description
AntimicrobialExhibits potential antimicrobial properties due to its imidazole component.
Anti-cancerShows promise in inhibiting cancer cell proliferation through receptor modulation.
Enzyme inhibitionDemonstrates inhibitory effects on specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Recent research has highlighted the compound's potential applications in medicinal chemistry:

  • A study demonstrated that derivatives of imidazole compounds exhibit significant anti-cancer activity by inducing apoptosis in cancer cells. This suggests that N-(3-(1H-imidazol-1-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide could be further developed as a therapeutic agent .
  • Another investigation focused on the enzyme inhibition properties of similar compounds. It was found that imidazole derivatives could effectively inhibit certain kinases involved in cancer progression .

Comparison with Similar Compounds

To better understand the uniqueness of N-(3-(1H-imidazol-1-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide, it is important to compare it with other compounds:

Compound Structure Type Biological Activity
MetronidazoleNitroimidazoleAntimicrobial
ClotrimazoleImidazole derivativeAntifungal
Other Pyrazolo CompoundsPyrazolo derivativesPotential anti-cancer and anti-inflammatory

Q & A

Q. What are the critical considerations for synthesizing N-(3-(1H-imidazol-1-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide with high purity and yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of intermediates (e.g., pyrazolo-oxazine cores and imidazole derivatives). Key steps include:
  • Intermediate Preparation : Use of pyrazolo[5,1-b][1,3]oxazine-2-carboxylate esters as precursors (e.g., ethyl 6,7-dihydro-5H-pyrazolo-oxazine-2-carboxylate) .
  • Coupling Reactions : Amidation with N-(3-(1H-imidazol-1-yl)propyl)amine under conditions optimized for pH, temperature, and solvent polarity (e.g., DMF or THF with coupling agents like EDCI/HOBt) .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored via HPLC or TLC .
  • Yield Optimization : Reaction parameters such as stoichiometry, catalyst selection (e.g., K₂CO₃ for nucleophilic substitution), and inert atmosphere control are critical .

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : Confirm proton environments (¹H NMR) and carbon frameworks (¹³C NMR), focusing on diagnostic peaks (e.g., imidazole protons at δ 7.5–8.5 ppm, pyrazolo-oxazine ring protons at δ 4.0–5.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., regiochemistry of substituents) if single crystals are obtainable .
  • HPLC-PDA : Assess purity (>95%) and detect impurities from side reactions (e.g., incomplete amidation) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer : Prioritize assays aligned with the compound’s structural motifs (imidazole and pyrazolo-oxazine):
  • Enzyme Inhibition : Test against kinases, cytochrome P450 isoforms, or NLRP3 inflammasome (using IL-1β release assays), as pyrazolo-oxazines are known to modulate inflammatory pathways .
  • Cytotoxicity Screening : Use MTT or resazurin assays on cancer cell lines (e.g., NCI-60 panel) to identify antiproliferative activity .
  • Solubility and Stability : Measure logP (SwissADME) and simulate physiological conditions (PBS buffer at pH 7.4) to predict bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or structural variability. Mitigate by:
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency thresholds .
  • Target Specificity Profiling : Use siRNA knockdown or CRISPR-Cas9 models to validate target engagement (e.g., NLRP3 vs. off-target effects) .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., pyrazolo[5,1-b][1,3]oxazine-3-carboxamides) to identify conserved structure-activity relationships .

Q. What strategies can improve the solubility and reduce toxicity of this compound during preclinical development?

  • Methodological Answer :
  • Structural Modifications : Introduce hydrophilic groups (e.g., tertiary amines or PEGylated chains) to enhance aqueous solubility, as demonstrated in NLRP3 inhibitor optimization .
  • Salt Formation : Prepare hydrochloride or mesylate salts to improve crystallinity and dissolution rates .
  • Prodrug Design : Mask the carboxamide group with enzymatically cleavable moieties (e.g., ester prodrugs) to mitigate renal toxicity observed in preclinical models .

Q. How can molecular docking and dynamics simulations guide the optimization of this compound’s binding affinity?

  • Methodological Answer :
  • Target Selection : Prioritize proteins with known imidazole/pyrazolo-oxazine interactions (e.g., kinases, GPCRs) using databases like PDB or AlphaFold .
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on hydrogen bonding (imidazole N-H with catalytic residues) and π-π stacking (pyrazolo-oxazine with hydrophobic pockets) .
  • MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess binding stability and identify residues critical for affinity .

Q. What analytical approaches can elucidate metabolic pathways and degradation products of this compound?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MSⁿ. Focus on oxidative transformations (e.g., imidazole ring hydroxylation) .
  • Stability Studies : Expose the compound to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to identify pH-sensitive degradation products .
  • Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic fate in preclinical models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。